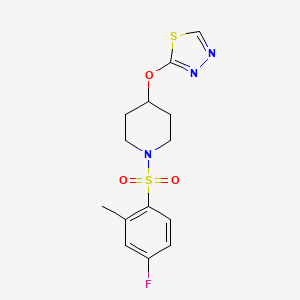

Benzyl 3-acetylazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

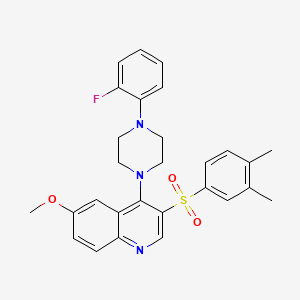

Benzyl 3-acetylazetidine-1-carboxylate (B3AAC) is a small molecule that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. B3AAC is a derivative of acetylazetidine, a cyclic carboxylic acid, and is composed of a benzyl group, a 3-acetyl group, and an azetidine ring. B3AAC has been found to have a number of interesting properties, including the ability to act as a ligand for proteins, to interact with lipids, and to modulate the activities of enzymes. In addition, B3AAC has been shown to be a potent inhibitor of several enzymes involved in the metabolism of drugs, and has been used in the development of novel drug delivery systems.

Applications De Recherche Scientifique

Palladium-Catalyzed Carboxylative Annulation

One relevant application in synthetic chemistry is the use of palladium-catalyzed carboxylative annulation reactions. These reactions are crucial for constructing complex molecules from simpler precursors. For instance, the novel Pd(II)-mediated cascade carboxylative annulation has been utilized to construct benzo[b]furan-3-carboxylic acids from related substrates by forming three new bonds in one step. Such methodologies highlight the potential of using benzyl 3-acetylazetidine-1-carboxylate in synthesizing heterocyclic compounds and carboxylic acid derivatives, which are of significant interest in pharmaceutical chemistry and materials science (Liao et al., 2005).

Cholinesterase Inhibition for Therapeutic Applications

Another area of interest is the design of cholinesterase inhibitors, which have applications in treating diseases such as Alzheimer's. Compounds structurally related to benzyl 3-acetylazetidine-1-carboxylate, such as benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, have been studied for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies could inform the use of benzyl 3-acetylazetidine-1-carboxylate derivatives as potential therapeutic agents (Pizova et al., 2017).

Photocarboxylation of Benzylic C–H Bonds

Photocarboxylation techniques, which involve the carboxylation of sp3-hybridized C–H bonds with CO2 under visible-light mediation, represent a novel application in the field of green chemistry. Such methodologies could be applied to benzyl 3-acetylazetidine-1-carboxylate for the introduction of carboxylic acid functionalities in an environmentally friendly manner, potentially yielding novel drug candidates or materials (Meng et al., 2019).

Propriétés

IUPAC Name |

benzyl 3-acetylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-10(15)12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVHBZFRXVZHRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-acetylazetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2818738.png)

![Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2818739.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818744.png)

![1-(4-Bromophenyl)-N-[(1S)-1-cyanopropyl]pyrazole-3-carboxamide](/img/structure/B2818746.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)

![3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid](/img/structure/B2818751.png)